molecular formula C15H20N2O3 B7593388 N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide

N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide

Cat. No. B7593388
M. Wt: 276.33 g/mol
InChI Key: SRTGSHWDZIENJE-UHFFFAOYSA-N
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Description

N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide, also known as DMAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMAC is a heterocyclic compound that contains a morpholine ring, which is a six-membered ring with one nitrogen atom and one oxygen atom.

Scientific Research Applications

N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and Alzheimer's disease. This compound has also been used as a building block for the synthesis of various pharmaceutical compounds.
In drug discovery, this compound has been utilized as a scaffold for the design of novel drugs with improved pharmacological properties. This compound-based compounds have been shown to exhibit potent activity against various targets, including kinases, proteases, and receptors.
In material science, this compound has been used as a precursor for the synthesis of functional polymers and materials. This compound-based polymers have been studied for their potential applications in drug delivery, tissue engineering, and optoelectronics.

Mechanism of Action

The mechanism of action of N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of kinases, proteases, and phosphodiesterases, which play critical roles in various cellular processes. This compound has also been shown to bind to certain receptors, including the cannabinoid receptor CB1 and the sigma-1 receptor.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. In vivo studies have shown that this compound can reduce inflammation, improve cognitive function, and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide in lab experiments is its high purity and stability. This compound is a well-characterized compound that can be easily synthesized and purified. Another advantage is its versatility, as it can be used in various applications, including medicinal chemistry, drug discovery, and material science.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications. Another limitation is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide. One direction is the development of this compound-based compounds with improved pharmacological properties, such as increased potency and selectivity. Another direction is the exploration of this compound's potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets.

Synthesis Methods

The synthesis of N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide can be achieved through a reaction between 4-(3,5-dimethylmorpholin-4-yl)benzoic acid and acetic anhydride. The reaction is catalyzed by sulfuric acid and heated to 80°C for two hours. The resulting product is then purified through recrystallization using ethanol. This method yields this compound with a purity of 95%.

properties

IUPAC Name

N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-8-20-9-11(2)17(10)15(19)13-4-6-14(7-5-13)16-12(3)18/h4-7,10-11H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGSHWDZIENJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1C(=O)C2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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